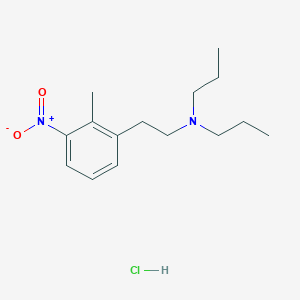

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine hydrochloride

Description

Chemical Structure and Properties

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine hydrochloride (CAS: 91374-23-1) is a tertiary amine hydrochloride with the molecular formula C₁₅H₂₄N₂O₂·HCl (MW: 300.84). Its structure features a phenethylamine backbone substituted with a methyl group at the 2-position and a nitro group at the 3-position of the aromatic ring. The amine nitrogen is further substituted with two propyl chains. This compound is primarily used in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis .

Properties

IUPAC Name |

N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19;/h6-8H,4-5,9-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKLIPNNADOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659299 | |

| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920986-68-1 | |

| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine hydrochloride, also known by its CAS number 920986-68-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Molecular Characteristics:

Structural Information:

The compound features a nitrophenyl group and a propylamine moiety, which are critical for its biological interactions. The presence of the nitro group is often associated with increased lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoaminergic systems, particularly affecting dopamine and norepinephrine pathways.

Pharmacodynamics

Pharmacodynamic studies indicate that this compound may exhibit stimulant-like effects similar to other phenethylamines. Its ability to enhance neurotransmitter release could lead to increased alertness and energy levels, which are characteristic of stimulants.

Pharmacokinetics

The compound's pharmacokinetic profile suggests moderate absorption with a potential for significant first-pass metabolism. The logP value of 4.6 indicates high lipophilicity, which may facilitate rapid penetration across blood-brain barriers .

Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate low acute toxicity; however, long-term effects remain to be fully elucidated through comprehensive studies.

Case Study 1: Neuropharmacological Effects

In a controlled study involving animal models, this compound was administered at varying doses to assess its impact on locomotor activity and anxiety levels. Results indicated a dose-dependent increase in locomotion, suggesting stimulant properties .

Case Study 2: Cardiovascular Impact

Another study focused on the cardiovascular effects of the compound, revealing that it could induce mild tachycardia and elevate blood pressure in test subjects. These findings align with its expected action on adrenergic receptors .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O2 |

| Molecular Weight | 264.37 g/mol |

| LogP | 4.6 |

| Purity | >96% |

| Acute Toxicity | Low |

Scientific Research Applications

Intermediate in Drug Synthesis

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the preparation of dopamine receptor agonists, which are essential in treating conditions such as Parkinson's disease and restless legs syndrome. The compound's structure allows for modifications that enhance the biological activity of the resulting drugs .

Dopamine Receptor Agonism

Research indicates that derivatives of this compound can act as prejunctional dopamine receptor agonists. This property is significant for developing medications that target dopamine pathways, which are implicated in numerous neurological disorders. The ability to selectively activate these receptors can lead to improved therapeutic outcomes with fewer side effects compared to traditional treatments .

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in the development and validation of methods for quality control in pharmaceutical manufacturing. Its unique chemical properties make it suitable for use as a reference standard in assays designed to quantify related substances or impurities in drug formulations .

Table 1: Summary of Key Studies Involving this compound

Comparison with Similar Compounds

Key Features

- Stability : The hydrochloride salt form increases stability under storage and processing conditions.

Comparison with Structural Analogs

Structural Analogues and Physicochemical Properties

The compound is compared to derivatives sharing the N-propylpropan-1-amine core or similar aromatic substitutions (Table 1).

Table 1. Structural and Physicochemical Comparison

Key Differences :

- The nitro group in the target compound reduces susceptibility to cyclization compared to chloro-substituted analogs.

- Methylation of dimethoxybenzyl analogs (e.g., ) produces ionic liquids, highlighting the role of electron-donating groups in modulating physical states.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-dialkyltryptamine derivatives like N,N-Dipropyltryptamine Hydrochloride, and how are intermediates characterized?

- Methodology :

- Alkylation : React 2-(1H-indol-3-yl)ethylamine with propyl bromide or chloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone. Quaternization of intermediates (e.g., N-(2-chloroethyl)-N-propylpropan-1-amine) with iodomethane or iodoethane can yield final products .

- Characterization : Use ¹H/¹³C NMR to confirm amine alkylation (e.g., δ 0.88–0.95 ppm for propyl CH₃, δ 3.1–3.8 ppm for CH₂N). IR spectroscopy (e.g., 1476 cm⁻¹ for C-N stretches) and mass spectrometry (e.g., m/z 244.375 for molecular ion) validate structural integrity . Elemental analysis (C, H, N) ensures purity (>98%) .

Q. How do physicochemical properties (e.g., LogP, PSA) influence the pharmacokinetic behavior of N,N-Dipropyltryptamine Hydrochloride?

- Key Data :

- LogP : 3.83 (hydrophobic, suggesting moderate tissue permeability) .

- PSA : 19.03 Ų (low polarity, indicating potential blood-brain barrier penetration) .

- Methodology :

- Experimental LogP : Measure via shake-flask partitioning between octanol/water.

- Computational Tools : Use software like MarvinSuite or ACD/Labs to predict PSA and LogP. Correlate with in vivo bioavailability studies (e.g., rodent brain uptake assays) .

Q. What analytical techniques are critical for verifying purity and stability of tryptamine derivatives under storage conditions?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Monitor for degradation products (e.g., oxidation at indole ring) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Karl Fischer Titration : Quantify hygroscopicity (critical for hydrochloride salts) .

Advanced Research Questions

Q. How can thermodynamic interactions (e.g., density, refractive index) in solvent mixtures inform formulation strategies for tryptamine salts?

- Methodology :

- Density/Sound Speed Measurements : Use a vibrating-tube densimeter (e.g., Anton Paar DSA5000) to study mixtures with polar aprotic solvents (e.g., DMF) at 293.15–303.15 K. Excess molar volumes (Vᴱ) and deviations in refractive index (ΔnD) reveal solute-solvent interactions .

- Applications : Optimize solvent systems for crystallization or lyophilization based on solvation thermodynamics .

Q. How can researchers resolve contradictions in reported LogP values for structurally similar tryptamine derivatives?

- Methodology :

- Multi-Method Validation : Compare shake-flask LogP with reversed-phase HPLC retention times (using a calibration curve of standards).

- Molecular Dynamics Simulations : Model solvent-solute interactions to identify substituent effects (e.g., nitro groups increasing polarity) .

- Case Study : Discrepancies in LogP for N-propylpropan-1-amine derivatives may arise from protonation state variations; use pH-adjusted octanol/water systems .

Q. What strategies are effective for profiling and quantifying process-related impurities in tryptamine synthesis?

- Methodology :

- LC-MS/MS : Identify impurities (e.g., quaternary ammonium byproducts) using high-resolution mass spectrometry. Reference synthetic intermediates (e.g., N-(2-chloroethyl)-N-propylpropan-1-amine) as markers .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (H₂O₂) to simulate stability challenges. Monitor via UV-HPLC at 280 nm (indole absorbance) .

Q. How do structural modifications (e.g., nitro or methyl groups) alter receptor binding affinity in tryptamine derivatives?

- Methodology :

- Molecular Docking : Use X-ray crystallography data of serotonin receptors (e.g., 5-HT₂A) to model interactions. Compare binding energies (ΔG) of nitro/methyl-substituted analogs vs. parent compounds .

- In Vitro Assays : Perform radioligand displacement studies (e.g., [³H]ketanserin for 5-HT₂A affinity) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.